N-Tetradecanoyl-L-alanine
Overview
Description
N-Tetradecanoyl-L-alanine is a useful research compound. Its molecular formula is C17H33NO3 and its molecular weight is 299.4. The purity is usually 95%.
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Scientific Research Applications
Role in Protein Structure and Function
N-Tetradecanoyl-L-alanine has been identified as a key structural component in proteins. For instance, it was found to be the NH2-terminal blocking group of the catalytic subunit of cyclic AMP-dependent protein kinase from bovine cardiac muscle. This discovery highlighted its critical role in protein functionality, especially in significant biological processes like cardiac muscle regulation (Carr et al., 1982).
Application in Biotechnological Processes
This compound has applications in microbial fermentation, particularly in enhancing the efficiency of certain biological processes. In the context of L-alanine production, a study demonstrated the use of a thermo-regulated genetic switch to dynamically control the expression of L-alanine dehydrogenase for efficient L-alanine production in Escherichia coli. This research has implications for cost-effective production in the food and pharmaceutical industries (Zhou et al., 2015).
Role in Plant Metabolism
In plant biology, this compound plays a role in alanine metabolism under hypoxic conditions. A study on soybean (Glycine max) showed that alanine levels increased significantly in roots and xylem sap during hypoxia, implicating this compound in the plant's response to low oxygen environments. This finding is crucial for understanding plant adaptation to environmental stresses (Sousa & Sodek, 2003).
Surface Properties and Micellization Behavior
The surface properties and micellization behavior of this compound have been studied, particularly in the context of amino acid-based surfactants. Research showed that its structural features and pH of the system influenced its solution behavior and micellar self-assembly. This has implications for understanding and manipulating the behavior of such compounds in various industrial applications (Shah et al., 2019).
Organogel Formation
This compound is also significant in the study of organogels. Research on organogels formed by N-benzyloxycarbonyl-L-alanine 4-hexadecanoyl-2-nitrophenyl ester, a related compound, provided insights into the gelation process. It revealed the crucial role of intermolecular interactions like hydrogen bonding in gel formation, offering valuable information for the development of new materials and applications in various fields (Hanabusa et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-(tetradecanoylamino)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21)/t15-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOBXTLSTUFRRP-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703538 | |
Record name | N-Tetradecanoyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71448-29-8 | |
Record name | N-Tetradecanoyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90703538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.